molecular formula C7H4Cl2O2S B14630237 3,5-Dichloro-2-sulfanylbenzoic acid CAS No. 57446-10-3

3,5-Dichloro-2-sulfanylbenzoic acid

Cat. No.: B14630237
CAS No.: 57446-10-3
M. Wt: 223.08 g/mol
InChI Key: NTWYUZIIPPHVBQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-sulfanylbenzoic acid is an organic compound with the molecular formula C7H4Cl2O2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a sulfanyl group (–SH)

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The chlorine atoms can be reduced to form the corresponding hydro derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydro derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2-sulfanylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form strong interactions with metal ions and proteins, potentially inhibiting or modifying their functions. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-sulfanylbenzoic acid is unique due to the presence of both chlorine and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

57446-10-3

Molecular Formula

C7H4Cl2O2S

Molecular Weight

223.08 g/mol

IUPAC Name

3,5-dichloro-2-sulfanylbenzoic acid

InChI

InChI=1S/C7H4Cl2O2S/c8-3-1-4(7(10)11)6(12)5(9)2-3/h1-2,12H,(H,10,11)

InChI Key

NTWYUZIIPPHVBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)S)Cl)Cl

Origin of Product

United States

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